Isomagnolol Exhibits Potent Anti-Inflammatory Activity in LPS-Induced RAW 264.7 Cells with a Distinct IC50 Profile
In a direct head-to-head comparison, isomagnolol demonstrated significant inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophage cells. The compound exhibited an IC50 value of 14.1 ± 0.9 µM, which is a distinct and quantifiable difference compared to its close analog honokiol (IC50 = 3.3 ± 1.2 µM) and magnolol (IC50 = 15.8 ± 0.3 µM) [1]. This data underscores that isomagnolol has a specific, moderate potency in this anti-inflammatory model, differentiating it from both the more potent honokiol and the slightly less potent magnolol.
| Evidence Dimension | Nitric Oxide (NO) production inhibition (IC50) |
|---|---|
| Target Compound Data | 14.1 ± 0.9 µM |
| Comparator Or Baseline | Magnolol: 15.8 ± 0.3 µM; Honokiol: 3.3 ± 1.2 µM |
| Quantified Difference | Isomagnolol is 1.12-fold more potent than magnolol and 4.3-fold less potent than honokiol. |
| Conditions | LPS-induced RAW 264.7 cells; assay performed without any visible toxic effect [1]. |
Why This Matters
This data provides a clear, quantitative basis for selecting isomagnolol over magnolol or honokiol in anti-inflammatory research, depending on the desired potency level and the specific molecular mechanisms being investigated.
- [1] Seo, K. H., et al. (2013). Neolignans from the fruits of Magnolia obovata and their inhibition effect on NO production in LPS-induced RAW 264.7 cells. Planta Medica, 79(14), 1335-1340. View Source
